(4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
(4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound that features both piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the preparation of the piperazine derivative. This can be achieved by reacting 3-chlorophenylamine with ethylene glycol in the presence of a catalyst to form 1-(3-chlorophenyl)piperazine.
Sulfonylation: The next step involves the sulfonylation of the piperidine ring. This can be done by reacting piperidine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the piperidin-1-ylsulfonyl derivative.
Coupling Reaction: Finally, the two intermediates are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can also occur, especially at the carbonyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in treating conditions such as neurological disorders or cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholin-4-ylsulfonyl)phenyl)methanone
- (4-(3-Chlorophenyl)piperazin-1-yl)(3-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Uniqueness
The uniqueness of (4-(3-Chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone lies in its dual piperazine and piperidine moieties, which provide a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds that may only contain one of these moieties.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (4-(3-chlorophenyl)piperazin-1-yl)(3-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives, characterized by the presence of a piperazine ring and a sulfonamide moiety. Its molecular formula is C20H24ClN3O2, with a molecular weight of approximately 371.88 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. It is believed to modulate serotonin and dopamine receptors, which are critical in the regulation of mood and anxiety. The compound's structural similarities to known psychoactive substances suggest its potential as an antidepressant or anxiolytic agent.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to This compound exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft, which is beneficial for mood enhancement .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate to strong inhibitory activity against various biological targets. For example, it has been evaluated for its effects on tyrosinase, an enzyme involved in melanin biosynthesis, showing potential as an anti-melanogenic agent . Additionally, docking studies suggest favorable interactions with key amino acids in target proteins, indicating a strong binding affinity that may translate into biological efficacy .
Study 1: Antimicrobial Activity
A series of piperazine derivatives were synthesized and tested for antimicrobial activity against several bacterial strains. The results showed that compounds similar to This compound exhibited notable antibacterial effects against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition .
Study 2: Neuropharmacological Evaluation
In another study focused on neuropharmacological applications, the compound was assessed for its potential as an acetylcholinesterase inhibitor. The results indicated significant inhibitory activity, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C20H24ClN3O2 |
Molecular Weight | 371.88 g/mol |
Antimicrobial Activity | Moderate to Strong |
IC50 against S. typhi | 2.14 ± 0.003 µM |
IC50 against Acetylcholinesterase | 0.63 ± 0.001 µM |
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c23-19-7-5-8-20(17-19)24-12-14-25(15-13-24)22(27)18-6-4-9-21(16-18)30(28,29)26-10-2-1-3-11-26/h4-9,16-17H,1-3,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYFRBZKYMYLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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